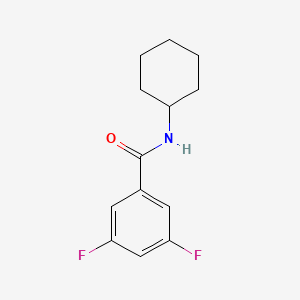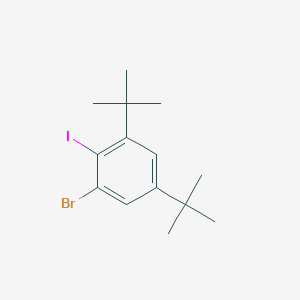
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene is an organic compound with the molecular formula C14H20BrI It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, iodine, and tert-butyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of 3,5-DI-tert-butylbenzene. The typical synthetic route involves:
Iodination: The subsequent introduction of an iodine atom at the 2-position using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for the Finkelstein reaction.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 1-alkyl-3,5-DI-tert-butyl-2-iodobenzene.
Oxidation: Formation of 3,5-DI-tert-butyl-2-iodobenzoquinone.
Reduction: Formation of 3,5-DI-tert-butylbenzene.
Scientific Research Applications
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene involves its interaction with molecular targets through its bromine and iodine substituents. These halogen atoms can form halogen bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-Bromo-3,5-DI-tert-butylbenzene
- 1-Iodo-3,5-DI-tert-butylbenzene
- 1-Chloro-3,5-DI-tert-butylbenzene
Comparison: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties compared to its mono-halogenated counterparts. The combination of these halogens allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C14H20BrI |
|---|---|
Molecular Weight |
395.12 g/mol |
IUPAC Name |
1-bromo-3,5-ditert-butyl-2-iodobenzene |
InChI |
InChI=1S/C14H20BrI/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3 |
InChI Key |
XKQUJWXOJGNAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)I)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




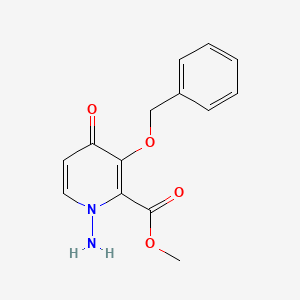
![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
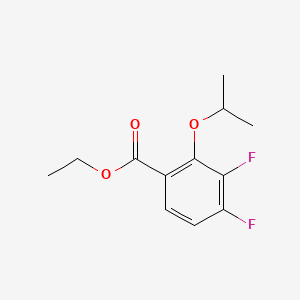
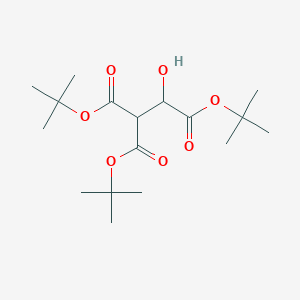

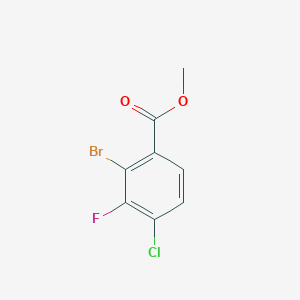
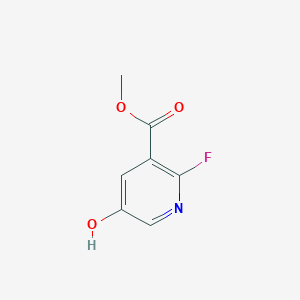
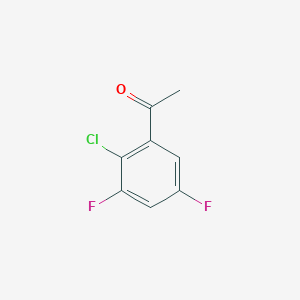
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)

